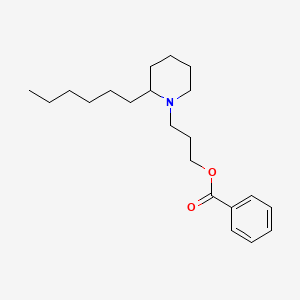
3-(2'-Hexylpiperidino)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Hexylpiperidino)propyl benzoate is an organic compound with the molecular formula C21H33NO2 It is a benzoate ester derivative, characterized by the presence of a piperidine ring substituted with a hexyl group and a propyl chain linked to a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Hexylpiperidino)propyl benzoate typically involves the esterification of 3-(2’-Hexylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Hexylpiperidino)propyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Hexylpiperidino)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or other reduced compounds .
Applications De Recherche Scientifique
3-(2’-Hexylpiperidino)propyl benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug delivery systems or as a prodrug.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers
Mécanisme D'action
The mechanism of action of 3-(2’-Hexylpiperidino)propyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
3-(2’-Hexylpiperidino)propyl benzoate is unique due to its specific structural features, such as the hexyl-substituted piperidine ring and the propyl benzoate ester group. These structural elements confer distinct physicochemical properties and potential biological activities compared to other benzoate esters .
Propriétés
Numéro CAS |
63916-84-7 |
|---|---|
Formule moléculaire |
C21H33NO2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
3-(2-hexylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C21H33NO2/c1-2-3-4-8-14-20-15-9-10-16-22(20)17-11-18-24-21(23)19-12-6-5-7-13-19/h5-7,12-13,20H,2-4,8-11,14-18H2,1H3 |
Clé InChI |
DTNVIQYPPCCDBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


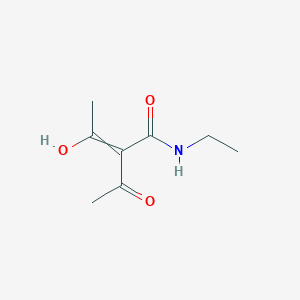
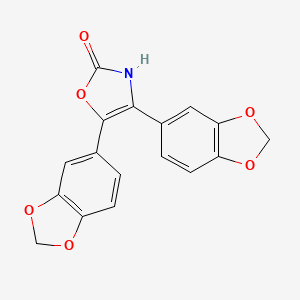


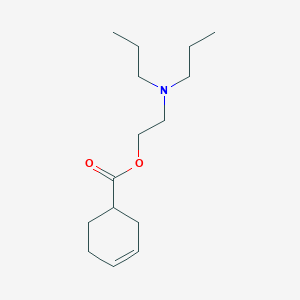
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

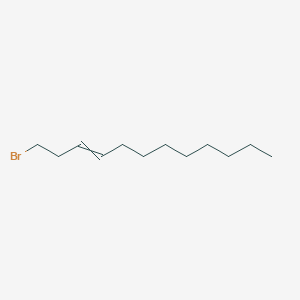
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
